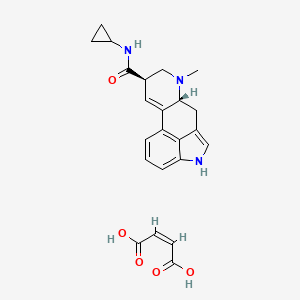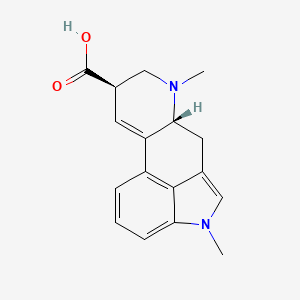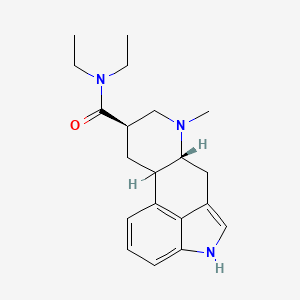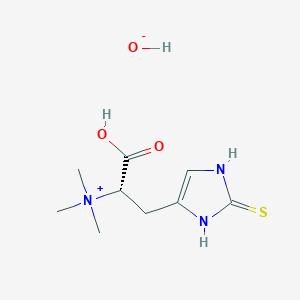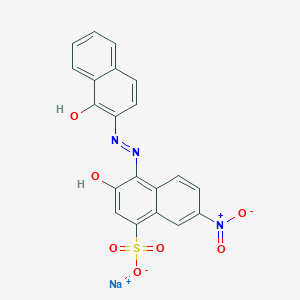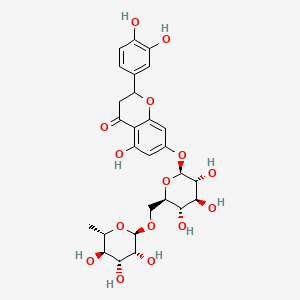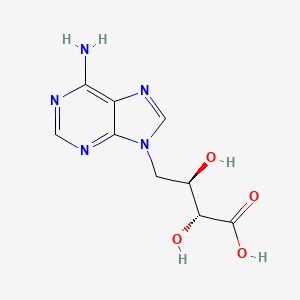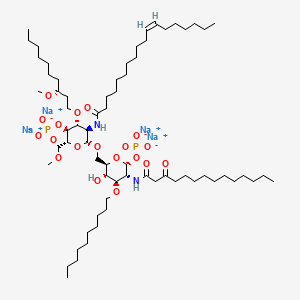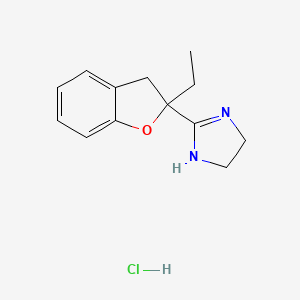
Efaroxan hydrochloride
概要
説明
Molecular Structure Analysis
The molecular structure of Efaroxan hydrochloride is represented by the formula C13H16N2O•HCl . Further details about its molecular structure are not available from the search results.Chemical Reactions Analysis
The phase diagram of R (+)-S (-) Efaroxan hydrochloride shows a racemic compound. The melting temperature and melting enthalpy of the compound are: T fus. (RS)=247.8±0.2°C and ΔH fus. (RS)=124.6±2.4 J g -1 . A solid ↔ solid transformation takes place at T trs. =180±1°C, ΔH trs. =15.0±0.4 J g -1 . This transition is observed between 3 and 97% R (+) .Physical And Chemical Properties Analysis
Efaroxan hydrochloride has a molecular weight of 252.74 . The phase diagram of R (+)-S (-) Efaroxan hydrochloride shows a racemic compound. The melting temperature and melting enthalpy of the compound are: T fus. (RS)=247.8±0.2°C and ΔH fus. (RS)=124.6±2.4 J g -1 .科学的研究の応用
Insulin Secretion and Diabetes Research
Efaroxan hydrochloride has been investigated for its effects on insulin secretion and potential applications in diabetes research. Chan, Dunne, Stillings, and Morgan (1991) studied its impact on ATP-regulated potassium (K+ATP) channels, finding that efaroxan promotes insulin secretion by inhibiting these channels in the absence of exogenous agonists. This discovery suggests a potential role for efaroxan in treating conditions like diabetes where insulin regulation is crucial (Chan et al., 1991).
Thermodynamics and Physical Chemistry
Efaroxan hydrochloride's physical properties have been explored by Pena et al. (1998, 2003) through thermoanalytical and spectral studies. These studies provide insights into the compound's stability, melting point, and sublimation characteristics, which are essential for its formulation and storage. The understanding of these properties is vital for the development of pharmaceutical applications of efaroxan hydrochloride (Pena et al., 1998), (Pena et al., 2003).
Neurodegenerative Diseases
The potential of efaroxan hydrochloride in treating neurodegenerative diseases like progressive supranuclear palsy was explored by Rascol et al. (1998). However, their study indicated that efaroxan did not significantly impact motor assessment criteria in patients with this condition, suggesting limited applicability in this area (Rascol et al., 1998).
Cognitive Function Enhancement
Research has also been conducted on efaroxan hydrochloride's impact on cognitive functions. A study by Rusu-Zota et al. (2019) on rats showed that treatment with efaroxan optimized cognitive function, indicating its potential use in improving learning abilities and treating cognitive dysfunctions (Rusu-Zota et al., 2019).
Synthesis and Chemical Properties
The synthesis of efaroxan hydrochloride, which is critical for its pharmaceutical development, has been the subject of research. Silveira and Coelho (2005) described an enantioselective approach to synthesizing the precursor of efaroxan, a crucial step in developing the drug for therapeutic use (Silveira & Coelho, 2005).
Safety And Hazards
Efaroxan hydrochloride is toxic if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
特性
IUPAC Name |
2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O.ClH/c1-2-13(12-14-7-8-15-12)9-10-5-3-4-6-11(10)16-13;/h3-6H,2,7-9H2,1H3,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWOIUCRHVWIHAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CC2=CC=CC=C2O1)C3=NCCN3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00474686 | |
| Record name | 2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Efaroxan hydrochloride | |
CAS RN |
89197-32-0, 89197-00-2 | |
| Record name | Efaroxan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759562 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(2-ethyl-3H-1-benzofuran-2-yl)-4,5-dihydro-1H-imidazole;hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00474686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Efaroxan hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



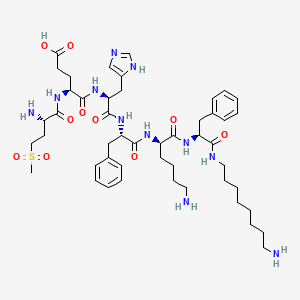
![1-(Carbamoylamino)-1-oxopropan-2-yl 3-[(3,4-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylate](/img/structure/B1671038.png)
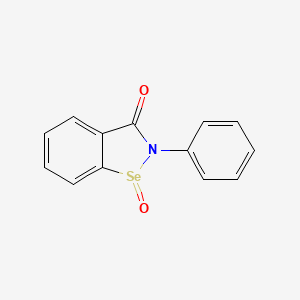
![(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1671042.png)
